Cas no 1783325-62-1 (1H-Indole-3-acetic acid, 6-methyl-, ethyl ester)

1H-Indole-3-acetic acid, 6-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester
- AC4780
- SCHEMBL14823139
- 1783325-62-1
- Ethyl 6-Methylindole-3-acetate
- SY058654
- Ethyl6-Methylindole-3-acetate
- AKOS024171390
- MFCD28590538
- Ethyl 2-(6-methyl-1H-indol-3-yl)acetate
-
- MDL: MFCD28590538
- インチ: InChI=1S/C13H15NO2/c1-3-16-13(15)7-10-8-14-12-6-9(2)4-5-11(10)12/h4-6,8,14H,3,7H2,1-2H3
- InChIKey: GYORRFXNIOZILF-UHFFFAOYSA-N
計算された属性
- 精确分子量: 217.110278721Da
- 同位素质量: 217.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1Ų
- XLogP3: 2.5
1H-Indole-3-acetic acid, 6-methyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D776900-1g |
Ethyl 6-Methylindole-3-acetate |
1783325-62-1 | 95% | 1g |
$990 | 2025-02-28 | |
eNovation Chemicals LLC | D776900-1g |
Ethyl 6-Methylindole-3-acetate |
1783325-62-1 | 95% | 1g |
$990 | 2024-07-20 | |
eNovation Chemicals LLC | D776900-1g |
Ethyl 6-Methylindole-3-acetate |
1783325-62-1 | 95% | 1g |
$990 | 2025-02-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058654-1g |
Ethyl 6-Methylindole-3-acetate |
1783325-62-1 | ≥95% | 1g |
¥8500.00 | 2024-08-09 |
1H-Indole-3-acetic acid, 6-methyl-, ethyl ester 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1H-Indole-3-acetic acid, 6-methyl-, ethyl esterに関する追加情報
1H-Indole-3-acetic acid, 6-methyl-, ethyl ester (CAS No. 1783325-62-1): A Comprehensive Overview in Modern Chemical Biology
1H-Indole-3-acetic acid, 6-methyl-, ethyl ester, identified by its CAS number 1783325-62-1, is a structurally significant compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indole derivatives family, which is renowned for its diverse biological activities and potential therapeutic applications. The presence of a methyl group at the 6-position and an ethyl ester at the 3-position introduces unique pharmacophoric features that contribute to its distinct chemical and biological properties.
The indole scaffold is a core structural motif found in numerous bioactive natural products and synthetic drugs. Its ability to interact with various biological targets makes it a valuable scaffold for drug discovery. Specifically, 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester has been studied for its potential role in modulating cellular processes, particularly those involving growth factors and signaling pathways. The ethyl ester moiety at the 3-position enhances the solubility and bioavailability of the compound, making it more amenable for pharmacological studies.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These activities include anti-inflammatory, antioxidant, and anticancer properties. The methyl group at the 6-position of 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester plays a crucial role in modulating its interactions with biological targets. This modification can influence the compound's binding affinity and selectivity, making it a promising candidate for further development as a therapeutic agent.
One of the most intriguing aspects of 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester is its potential role in modulating growth factor signaling pathways. Growth factors such as epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF) are critical regulators of cell proliferation, differentiation, and survival. By interacting with these pathways, 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester may exhibit effects that are relevant to various pathological conditions, including cancer and wound healing.
The compound's structure also suggests potential applications in the field of neurobiology. Indole derivatives have been shown to interact with neurotransmitter receptors and enzymes, making them candidates for treating neurological disorders. For instance, modifications at the indole core can influence binding to serotonin receptors, which are implicated in mood regulation and cognitive functions. The unique structural features of 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester may make it a valuable tool for exploring new therapeutic strategies in neurology.
In addition to its biological activities, 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester has been investigated for its potential chemopreventive properties. Studies have shown that certain indole derivatives can inhibit the formation of carcinogens and promote apoptosis in cancer cells. The methyl and ester groups in this compound may contribute to these effects by modulating enzyme activities involved in carcinogenesis.
The synthesis of 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester is another area of interest for researchers. The compound can be synthesized through multi-step organic reactions that involve functional group transformations such as esterification and alkylation. Advanced synthetic techniques have enabled the production of this compound with high purity and yield, facilitating its use in various research applications.
The pharmacokinetic properties of 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester are also subjects of ongoing research. Understanding how the body processes this compound is crucial for optimizing its therapeutic efficacy. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles using both in vitro and in vivo models. These studies provide valuable insights into how the compound behaves within biological systems and guide its development as a drug candidate.
The future prospects for 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester are promising given its diverse biological activities and structural versatility. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible benefits for patients.
In conclusion, 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester (CAS No. 1783325-62-1) represents a significant advancement in the field of chemical biology. Its unique structural features and broad spectrum of biological activities make it a valuable compound for drug discovery and therapeutic development. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, this compound holds great promise for addressing various human health challenges.
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